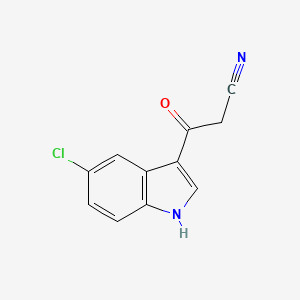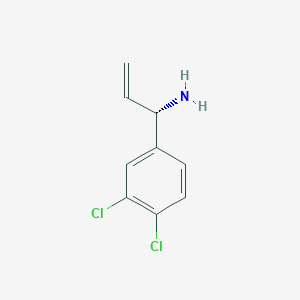
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a bromine atom and an amino group attached to an indene ring system, making it a unique structure for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride typically involves the following steps:
Bromination: The starting material, 2,3-dihydroindene, undergoes bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 1-position.
Carboxylation: The resulting compound is further carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group at the 1-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxyl, alkyl, or aryl groups, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, alkyl halides, or aryl halides in the presence of a catalyst.
Major Products:
Oxidation: Nitroso derivatives or oxides.
Reduction: De-brominated or hydrogenated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
類似化合物との比較
- (1S)-1-amino-5-chloro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- (1S)-1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid;hydrochloride
- (1S)-1-amino-5-iodo-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Uniqueness:
- The presence of the bromine atom at the 5-position provides unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs.
- The specific stereochemistry (1S) also contributes to its distinct biological and chemical properties.
特性
分子式 |
C10H11BrClNO2 |
|---|---|
分子量 |
292.55 g/mol |
IUPAC名 |
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14;/h1-2,5H,3-4,12H2,(H,13,14);1H/t10-;/m0./s1 |
InChIキー |
LAEGQZMCYWZLAN-PPHPATTJSA-N |
異性体SMILES |
C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
正規SMILES |
C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)







![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

